molecular formula C9H8FN B11924867 3-fluoro-5-methyl-1H-indole

3-fluoro-5-methyl-1H-indole

Cat. No.: B11924867
M. Wt: 149.16 g/mol
InChI Key: WEEPRQDKXDZHOC-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-1H-indole can be achieved through various methodsThis can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-5-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-fluoro-5-methyl-1H-indole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of fluorinated indoles .

Medicine: Its unique chemical properties make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 3-position enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-fluoro-3-methyl-1H-indole
  • 3-chloro-5-methyl-1H-indole
  • 3-bromo-5-methyl-1H-indole

Comparison: 3-fluoro-5-methyl-1H-indole is unique due to the presence of a fluorine atom at the 3-position, which significantly influences its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and reactivity. The methyl group at the 5-position further enhances its biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

3-fluoro-5-methyl-1H-indole

InChI

InChI=1S/C9H8FN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3

InChI Key

WEEPRQDKXDZHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2F

Origin of Product

United States

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